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Compound of Interest

Compound Name: 1-Piperidinebutyronitrile

Cat. No.: B7798199

Introduction

In the landscape of modern drug discovery and development, the piperidine heterocycle stands
as one of the most prolific and versatile scaffolds.[1] Its prevalence in pharmaceuticals, from
blockbuster drugs to novel clinical candidates, underscores the importance of understanding its
derivatives in minute detail.[2] This guide provides a comprehensive technical overview of 1-
Piperidinebutyronitrile (CAS: 4672-18-8), a molecule that combines the structurally significant
piperidine ring with a reactive butyronitrile functional group.

For researchers, scientists, and drug development professionals, a foundational understanding
of a molecule's structure is paramount. It dictates its physicochemical properties, reactivity,
and, ultimately, its pharmacological potential. This document moves beyond a simple recitation
of facts to provide a deeper, field-proven insight into the molecular architecture of 1-
Piperidinebutyronitrile, the experimental logic used to elucidate it, and its relevance in the

synthesis of complex chemical entities.

Section 1: Chemical Identity and Physicochemical
Properties

1-Piperidinebutyronitrile is a bifunctional organic compound. The tertiary amine of the
piperidine ring imparts basicity and a key hydrogen bond acceptor site, while the nitrile group
offers a versatile chemical handle for further synthetic transformations.[3] Its core properties

are summarized below.
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Property Value Source(s)

IUPAC Name 4-(Piperidin-1-yl)butanenitrile [3]

1-Piperidinebutyronitrile, 4-
Synonyms o . [3]
Piperidinobutyronitrile

CAS Number 4672-18-8 [3]

Molecular Formula CoHisN2 [4]

Molecular Weight 152.24 g/mol [4]
Colorless to pale yellow liquid

Appearance , [3]
or solid

SMILES C(CCC#N)N1cCcCcecel [3]

Section 2: Molecular Architecture
2D Structure and Functional Groups

The structure of 1-Piperidinebutyronitrile is composed of a saturated six-membered
heterocycle, piperidine, linked via its nitrogen atom to a four-carbon nitrile chain. This N-
alkylation results in a tertiary amine. The key functional groups are the tertiary amine within the
piperidine ring and the terminal nitrile group (-C=N) of the side chain.

Figure 1: 2D structure of 1-Piperidinebutyronitrile with atom numbering.

3D Conformation and Stereochemistry

In its ground state, the piperidine ring predominantly adopts a chair conformation to minimize
steric and torsional strain. This is a dynamic equilibrium, but the chair form is significantly more
stable than boat or twist-boat conformations. The butyronitrile substituent is attached
equatorially to the nitrogen, a position that is generally favored for N-substituents in piperidine
rings. The four-carbon chain is flexible, with free rotation around the C-C single bonds, allowing
it to adopt numerous conformations in solution. This conformational flexibility is a critical
consideration in drug design for optimizing binding to a target protein.[1]

Section 3: Spectroscopic Elucidation
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The unambiguous determination of a molecular structure relies on a suite of spectroscopic
techniques. As a Senior Application Scientist, the choice of experiment is guided by the
information sought. For 1-Piperidinebutyronitrile, NMR provides the carbon-hydrogen
framework, IR confirms the key functional groups, and MS verifies the molecular weight and
provides structural clues through fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms
in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns,
one can piece together the entire structure.

Expected *H NMR Spectrum (400 MHz, CDCIs): The proton NMR spectrum can be predicted
by dissecting the molecule into its constituent spin systems. The symmetry of the piperidine
ring is broken by the N-substitution, but rapid ring inversion at room temperature often
simplifies the spectrum.
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Predicted
Chemical Shift

(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~2.50

Triplet

2H

H-1'

a to both the
piperidine
nitrogen and the
electron-
withdrawing
nitrile group (via
two bonds),
causing
significant

deshielding.

~2.45

Multiplet

4H

H-2, H-6

a to the tertiary
amine nitrogen,
leading to a
downfield shift
compared to a

simple alkane.[5]

~2.35

Triplet

2H

H-3'

a to the electron-
withdrawing
nitrile group,
resulting in a
deshielded
signal.[6]

~1.85

Quintet

2H

Standard alkyl
chain proton,
shifted slightly
downfield by
proximity to the
nitrogen and

nitrile groups.

~1.60

Multiplet

4H

H-3, H-5

B to the nitrogen,

appearing in the
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typical aliphatic

region.

y to the nitrogen,
least affected
~1.45 Multiplet 2H H-4 proton within the
ring, appearing
furthest upfield.

Expected 13C NMR Spectrum (100 MHz, CDCIs): The carbon spectrum provides information on
the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift

© ) Assignment Rationale
» PPM
The nitrile carbon is
~ 1195 C-4' (C=N) characteristically found in this
region.[7]
~55.0 c-1 a to the nitrogen atom.
Carbons a to the nitrogen in
~54.5 C-2,C-6 L
the piperidine ring.
~26.0 C-3,C-5 Carbons [ to the nitrogen.
~24.5 C-4 Carbon y to the nitrogen.
~22.0 C-2' Standard alkyl chain carbon.
~17.0 C-3 Carbon a to the nitrile group.

Experimental Protocol: NMR Sample Preparation

e Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated
chloroform (CDCIs) is an excellent first choice for non-polar to moderately polar compounds.

o Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Piperidinebutyronitrile.
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o Dissolution: Dissolve the sample in ~0.6-0.7 mL of CDClIs in a clean, dry vial. For quantitative

NMR, an internal standard would be added at this stage.
e Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

e Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Acquire the
1H spectrum, followed by the 13C and any desired 2D spectra (e.g., COSY, HSQC) to confirm

assignments.

Infrared (IR) Spectroscopy

The utility of IR spectroscopy lies in its ability to quickly and definitively identify the presence of
specific functional groups, which correspond to characteristic absorption bands.

Expected Characteristic IR Absorptions: The most diagnostic peak in the IR spectrum of 1-

Piperidinebutyronitrile is the nitrile stretch.
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Wavenumber
(cm™)

Bond

Functional
Group

Intensity/Shap
e

Rationale

2260 - 2240

Nitrile

Strong, Sharp

This peak is
highly
characteristic
and its presence
is strong
evidence for the
nitrile group. Its
intensity stems
from the large
change in dipole
moment during
the stretching

vibration.[8]

3000 - 2850

C-H

Alkane

Medium-Strong

Corresponds to
the C-H
stretching
vibrations of the
piperidine ring
and the alkyl
chain.[9]

1470 - 1450

C-H

Alkane

Medium

C-H bending
(scissoring)

vibrations.

1250 - 1020

C-N

Aliphatic Amine

Medium

C-N stretching
vibration of the

tertiary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

e Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal.
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o Sample Application: Place a single drop of liquid 1-Piperidinebutyronitrile directly onto the
center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and
apply pressure with the anvil to ensure good contact.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum. Clean the crystal
thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural
information based on its fragmentation patterns upon ionization.

Expected Fragmentation Pattern (Electron lonization - El): Under high-energy EI conditions,
the molecular ion (M*") is formed, which then undergoes fragmentation. For N-alkyl piperidines,
the dominant fragmentation pathway is a-cleavage, where the bond adjacent to the nitrogen
atom breaks.[10]

e Molecular lon (M*'): The intact molecule with one electron removed will appear at an m/z
corresponding to its molecular weight, m/z = 152. Due to the presence of two nitrogen
atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even
number of nitrogens).

o Base Peak: The most favorable fragmentation is the cleavage of the Ca-C[(3 bond of the side
chain (the C1'-C2' bond). This results in the loss of a cyanopropyl radical (*CH2CH2CN) and
the formation of a highly stable, resonance-stabilized N-methylenepiperidinium cation. This
fragment is expected to be the base peak (most intense peak) in the spectrum at m/z = 98.

Figure 2: Primary fragmentation pathway of 1-Piperidinebutyronitrile in EI-MS.

Experimental Protocol: GC-MS Analysis

e Sample Preparation: Prepare a dilute solution of 1-Piperidinebutyronitrile (~100 pg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.
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e GC Method:
o Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.
o Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

o Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280 °C.

e MS Method:
o lon Source: Electron lonization (El) at 70 eV.

o Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key
fragments.

« Injection and Analysis: Inject 1 pL of the sample solution into the GC-MS. The resulting total
ion chromatogram (TIC) will show a peak at a specific retention time for the compound, and
the mass spectrum for that peak can then be analyzed.

Section 4: Synthesis and Mechanistic Insight

Understanding the synthesis of a molecule provides critical context for its properties and
potential impurities. The most direct and industrially scalable route to 1-Piperidinebutyronitrile
is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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